N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]acetamide typically involves the reaction of 4-(tert-butylsulfamoyl)aniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with a thiocarbamoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions often conducted in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]acetamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]acetamide involves its interaction with biological targets, particularly enzymes and proteins. The sulfonamide group can inhibit the activity of certain bacterial enzymes, leading to the disruption of essential metabolic pathways. Additionally, the compound’s structure allows it to interact with various molecular targets, influencing cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{[4-(tert-butylsulfamoyl)phenyl]acetamide: A related compound with similar structural features but lacking the thiocarbamoyl group.
N-{[4-(tert-butylsulfamoyl)phenyl]carbamoyl}acetamide: Another similar compound with a carbamoyl group instead of a thiocarbamoyl group.
Uniqueness
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]acetamide is unique due to the presence of both sulfonamide and thiocarbamoyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable molecule for research and industrial applications .
Eigenschaften
Molekularformel |
C13H19N3O3S2 |
---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C13H19N3O3S2/c1-9(17)14-12(20)15-10-5-7-11(8-6-10)21(18,19)16-13(2,3)4/h5-8,16H,1-4H3,(H2,14,15,17,20) |
InChI-Schlüssel |
KASCBSVSQUVELH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C |
Kanonische SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.